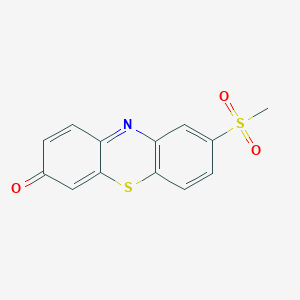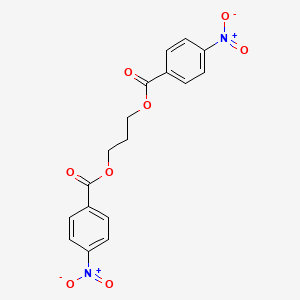
1,3-Propanediol, bis(4-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, bis(4-nitrobenzoate) is an organic compound with the molecular formula C17H14N2O8 It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with 4-nitrobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, bis(4-nitrobenzoate) typically involves the esterification of 1,3-propanediol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, bis(4-nitrobenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-propanediol and 4-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed
Hydrolysis: 1,3-Propanediol and 4-nitrobenzoic acid.
Reduction: 1,3-Propanediol, bis(4-aminobenzoate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Propanediol, bis(4-nitrobenzoate) has several applications in scientific research:
Materials Science: The compound’s ability to form stable ester linkages makes it useful in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its derivatives, such as the bis(4-aminobenzoate), can be used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, bis(4-nitrobenzoate) largely depends on its chemical structure and the specific application. For instance, in polymer chemistry, the ester linkages facilitate the formation of long polymer chains, enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or proteins, inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.
1,3-Propanediol, bis(4-methylbenzoate): Similar structure but with methyl groups instead of nitro groups.
1,3-Propanediol, bis(4-chlorobenzoate): Similar structure but with chloro groups instead of nitro groups.
Uniqueness
The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Propriétés
Numéro CAS |
57609-63-9 |
|---|---|
Formule moléculaire |
C17H14N2O8 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
3-(4-nitrobenzoyl)oxypropyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H14N2O8/c20-16(12-2-6-14(7-3-12)18(22)23)26-10-1-11-27-17(21)13-4-8-15(9-5-13)19(24)25/h2-9H,1,10-11H2 |
Clé InChI |
DGEHMXCYTLBOBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


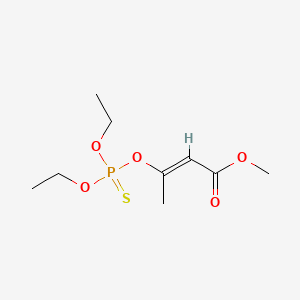
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
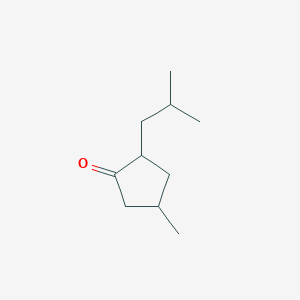
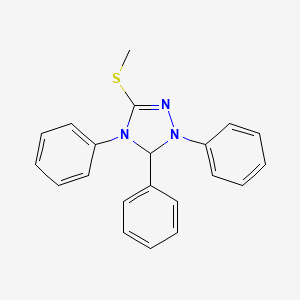
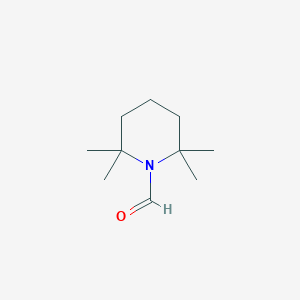
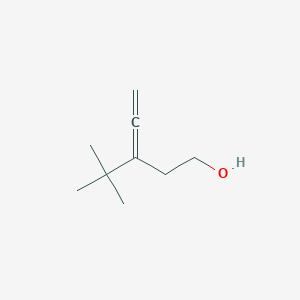
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
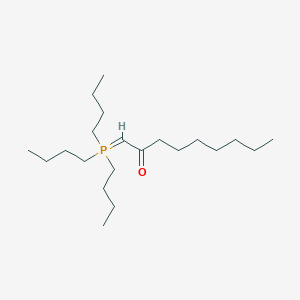

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)


